molecular formula C6H7NO3 B11921658 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one

Cat. No.: B11921658
M. Wt: 141.12 g/mol
InChI Key: QNSMCAKGWCCFDZ-UHFFFAOYSA-N
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Description

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one is a hydroxypyridinone derivative known for its iron-chelating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one involves several steps. One common method includes the reaction of 2,3-dihydroxypyridine with formaldehyde under acidic conditions to form the hydroxymethyl derivative . The reaction conditions typically involve:

    Reagents: 2,3-dihydroxypyridine, formaldehyde

    Solvent: Water or ethanol

    Catalyst: Acidic catalyst such as hydrochloric acid

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of pyridinone derivatives with ketone or aldehyde groups.

    Reduction: Formation of dihydropyridinone derivatives.

    Substitution: Formation of halogenated or alkylated pyridinone derivatives.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-3H-pyridin-4-one

InChI

InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2

InChI Key

QNSMCAKGWCCFDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC=C(C1=O)O)CO

Origin of Product

United States

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